

In Vivo Administration of VS-4718 in Murine Models: Application Notes and Protocols

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Compound of Interest

Compound Name: PND-1186 hydrochloride

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Abstract

This document provides a comprehensive guide for the in vivo administration of VS-4718, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in mouse models. VS-4718 (also known as PND-1186) is a critical tool for preclinical research in oncology and other areas where FAK signaling is implicated. These application notes detail various protocols for formulation, dosage, and administration routes based on established preclinical studies. The information is intended to assist researchers in designing and executing robust in vivo experiments to evaluate the efficacy and pharmacodynamics of VS-4718.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from integrins and growth factor receptors, thereby regulating essential cellular processes such as proliferation, survival, migration, and invasion.^{[1][2]} Its overexpression and constitutive activation are common in various cancer types, making it a compelling therapeutic target.^{[1][2]} VS-4718 is a highly specific and reversible inhibitor of FAK with an IC₅₀ of 1.5 nM in cell-free assays.^[3] Preclinical studies have demonstrated its potential in reducing tumor growth and metastasis in various cancer models.^[4] This guide consolidates published methodologies for the successful in vivo application of VS-4718 in mice.

Data Presentation: VS-4718 In Vivo Administration Parameters in Mice

The following table summarizes various dosing regimens and formulations for VS-4718 that have been reported in the literature for different mouse models and cancer types.

Mouse Model	Cancer Type	Dosage	Administration Route	Formulation/Vehicle	Frequency	Reference
BALB/c	4T1 Breast Carcinoma	30 mg/kg or 100 mg/kg	Subcutaneous (s.c.)	Not specified	Twice daily (b.i.d.) for 5 days	MedChem Express
BALB/c	4T1 Breast Carcinoma	150 mg/kg	Oral (p.o.)	Water	Twice daily (b.i.d.) for 15 days	[5]
BALB/c	4T1 Breast Carcinoma	0.5 mg/mL	Oral (p.o.) in drinking water	5% Sucrose	Ad libitum	[5]
Nude Mice	MV-4-11 AML Xenograft	75 mg/kg	Oral (p.o.)	Not specified	Twice daily (b.i.d.) for 14 days	[6]
NSG Mice	NUGC4 Gastric Cancer Xenograft	50 mg/kg	Oral gavage	0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80	Twice daily (b.i.d.)	[7]
Pediatric Preclinical Xenograft (PPTP) Models	Various Solid Tumors & Leukemia	50 mg/kg	Oral (p.o.)	0.5% Carboxymethylcellulose / 0.1% Tween 80	Twice daily (b.i.d.) for 21 days	[6][8]
Mice bearing ID8 tumors	Ovarian Carcinoma	0.5 mg/mL	Oral (p.o.)	Not specified	Not specified	[4]
Male Swiss Albino Mice	Pharmacokinetic Study	Not specified	Intraperitoneal (i.p.)	7.5% DMSO and 20% Solutol in	Not specified	[9]

0.9%

sterile

saline

Experimental Protocols

Preparation of VS-4718 Formulations

a) Oral Gavage Formulation (0.5% CMC / 0.1% Tween 80)

This formulation is suitable for daily oral administration.

- Materials:
 - VS-4718 powder
 - Carboxymethylcellulose (CMC), low viscosity
 - Tween 80 (Polysorbate 80)
 - Sterile, deionized water
- Procedure:
 - Prepare a 0.5% (w/v) solution of CMC in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
 - Add Tween 80 to the CMC solution to a final concentration of 0.1% (v/v). Mix thoroughly.
 - Weigh the required amount of VS-4718 powder to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 5 mg/mL for a 20g mouse).
 - Create a slurry by adding a small amount of the vehicle to the VS-4718 powder and mixing well.
 - Gradually add the rest of the vehicle to the slurry while continuously stirring or vortexing to ensure a homogenous suspension.

- This formulation should be prepared fresh daily.

b) Injectable Formulation (DMSO, PEG300, Tween 80, Saline)

This formulation can be adapted for subcutaneous or intraperitoneal injections.

- Materials:

- VS-4718 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl)

- Procedure:

- First, dissolve the VS-4718 powder in DMSO to create a stock solution. The concentration of this stock will depend on the final desired concentration of all components.
- In a separate sterile tube, prepare the vehicle by adding the components in the following order, ensuring complete mixing after each addition:
 - Add the required volume of PEG300.
 - Add the required volume of Tween 80 and mix.
 - Add the required volume of sterile saline.
- Slowly add the VS-4718/DMSO stock solution to the vehicle with continuous vortexing to prevent precipitation. A common final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[\[10\]](#)
- The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[\[10\]](#)

- It is recommended to prepare this formulation fresh before each use.

c) Formulation for Drinking Water

For long-term, ad libitum administration.

- Materials:
 - VS-4718 powder
 - Sucrose
 - Sterile water
- Procedure:
 - Prepare a 5% (w/v) sucrose solution in sterile water.
 - Dissolve the VS-4718 powder directly into the sucrose solution to the desired final concentration (e.g., 0.5 mg/mL).[\[5\]](#)
 - Ensure the solution is protected from light and replace it regularly (e.g., every 2-3 days) to maintain stability.

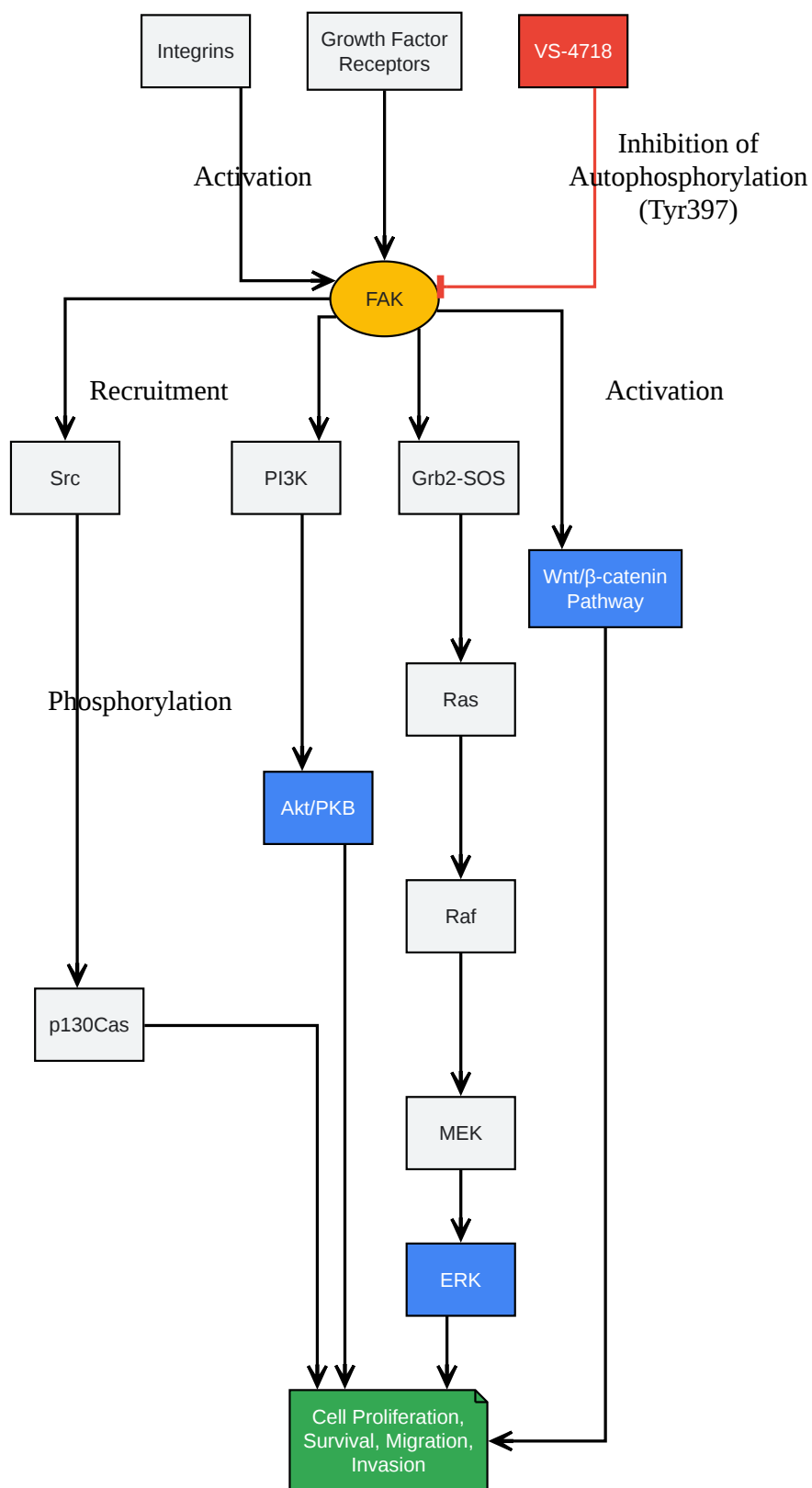
Administration Protocol

- Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).
- Oral Gavage:
 - Use an appropriate gauge gavage needle for the size of the mouse.
 - Administer the prepared VS-4718 suspension slowly to prevent aspiration.
 - Typical administration volumes range from 100 to 200 μ L per mouse.
- Subcutaneous (s.c.) Injection:

- Inject the VS-4718 solution into the subcutaneous space, typically in the flank region.
- Use a sterile needle and syringe (e.g., 27-30 gauge).
- Intraperitoneal (i.p.) Injection:
 - Carefully inject the VS-4718 solution into the peritoneal cavity, avoiding the bladder and other organs.
 - Use a sterile needle and syringe.
- Monitoring:
 - Monitor the animals regularly for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.

Mandatory Visualizations

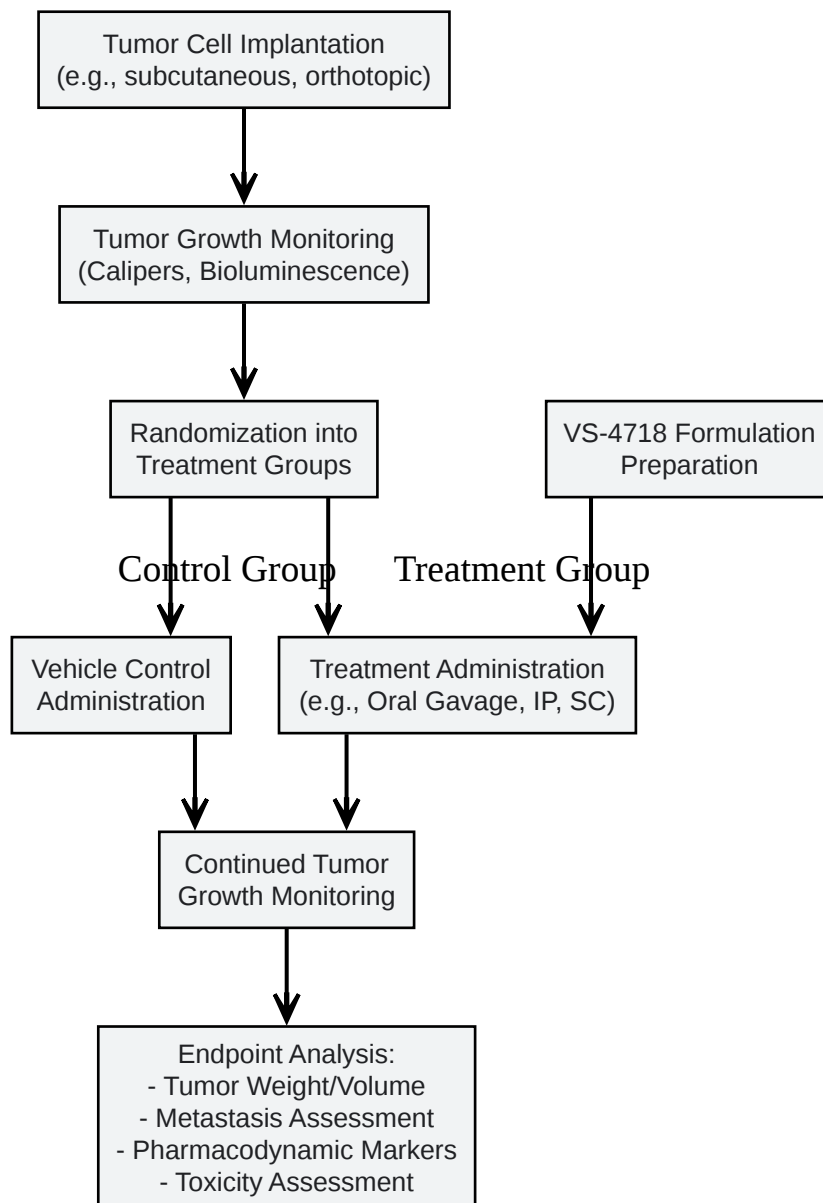
FAK Signaling Pathway and Inhibition by VS-4718



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Caption: FAK signaling cascade and the inhibitory action of VS-4718.

Experimental Workflow for In Vivo Efficacy Study



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Caption: A typical experimental workflow for evaluating VS-4718 efficacy in vivo.

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References

- 1. Facebook [cancer.gov]
- 2. ecmcnetwork.org.uk [ecmcnetwork.org.uk]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
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